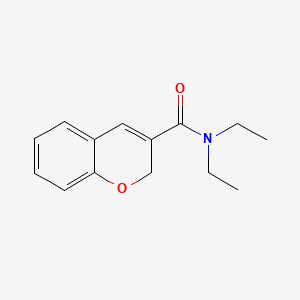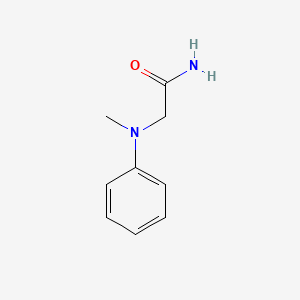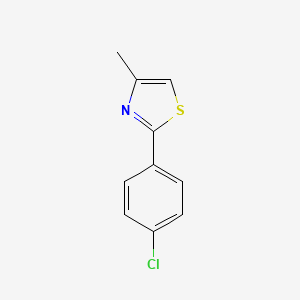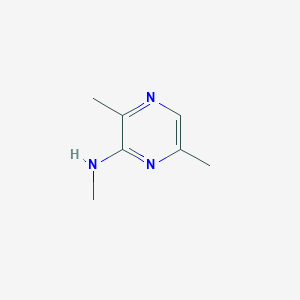![molecular formula C13H10N2OS2 B6615456 3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 451469-24-2](/img/structure/B6615456.png)
3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one, abbreviated as MSPT, is a novel small molecule that has recently been studied for its potential applications in a variety of scientific fields. It is a heterocyclic organic compound that is composed of a thiophene ring and a pyrimidine ring, and its structure is characterized by the presence of a sulfanylidene group. MSPT has been studied for its potential applications in the fields of organic synthesis, drug discovery, and materials science.
Applications De Recherche Scientifique
MSPT has been studied for its potential applications in a variety of scientific fields. In organic synthesis, MSPT has been used as a building block for the synthesis of other heterocyclic compounds. In drug discovery, MSPT has been studied for its potential as an anti-cancer agent and as an inhibitor of the enzyme acetylcholinesterase. In materials science, MSPT has been studied for its potential as a non-linear optical material and as a semiconductor material.
Mécanisme D'action
The mechanism of action of MSPT is not yet fully understood. However, studies have shown that MSPT can interact with several biological targets, including acetylcholinesterase, the enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with DNA, indicating that it may have anti-cancer activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of MSPT have not yet been fully studied. However, studies have shown that MSPT can inhibit the enzyme acetylcholinesterase, which could lead to increased levels of acetylcholine in the brain and potentially lead to improved cognitive function. Additionally, MSPT has been shown to interact with DNA, suggesting that it may have anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MSPT for lab experiments include its ease of synthesis and its potential applications in a variety of scientific fields. Additionally, MSPT is a relatively stable compound, which makes it suitable for use in lab experiments. However, there are some limitations to using MSPT in lab experiments. For example, the mechanism of action of MSPT is not yet fully understood, which can make it difficult to predict its effects in a laboratory setting. Additionally, the effects of MSPT on biochemical and physiological processes are not yet fully understood, which can make it difficult to assess its potential applications.
Orientations Futures
The potential applications of MSPT are vast and varied. Further studies are needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies are needed to explore the potential of MSPT as an anti-cancer agent, an inhibitor of the enzyme acetylcholinesterase, and a non-linear optical material and semiconductor material. Finally, further studies are needed to explore the potential of MSPT as a building block for the synthesis of other heterocyclic compounds.
Méthodes De Synthèse
MSPT can be synthesized via a two-step process. The first step involves the reaction of 4-methylphenylsulfonyl chloride and 1,3-diaminopropane to form 4-methylphenylsulfonyl-1-methyl-3-aminopropane. This intermediate is then reacted with thiophene-2-carboxaldehyde to form MSPT. This synthesis method has been successfully used to produce MSPT in high yields.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-8-2-4-9(5-3-8)15-12(16)11-10(6-7-18-11)14-13(15)17/h2-7H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPFDCQMUBQXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B6615393.png)




![tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate](/img/structure/B6615415.png)


![2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B6615428.png)



